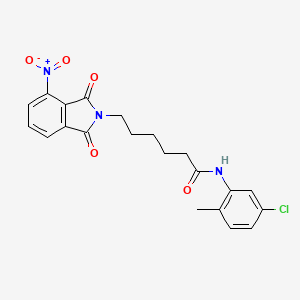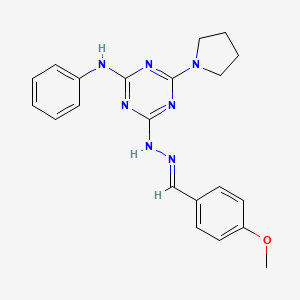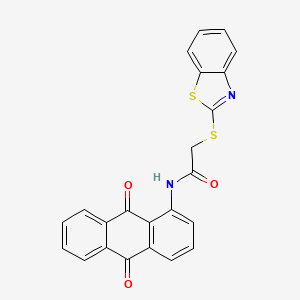![molecular formula C24H23BrN2O3 B11681607 methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681607.png)
methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a phenyl group attached to a dihydroquinazoline core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Substitution Reactions: The methoxyphenyl and phenyl groups can be introduced through nucleophilic substitution reactions using corresponding aryl halides and suitable catalysts.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Dihydroquinazoline derivatives
Substitution: Aryl-substituted quinazolines
Hydrolysis: Carboxylic acids
Applications De Recherche Scientifique
Methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Bromo-substituted Compounds: Molecules with bromine atoms at different positions or with different functional groups.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups attached to various cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C24H23BrN2O3 |
|---|---|
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
methyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
InChI |
InChI=1S/C24H23BrN2O3/c1-29-21-11-7-6-10-18(21)24-26-20-13-12-17(25)14-19(20)23(16-8-4-3-5-9-16)27(24)15-22(28)30-2/h3-14,23-24,26H,15H2,1-2H3 |
Clé InChI |
HKSKUZFFZKEUKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethyl-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11681528.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11681539.png)
![3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-chlorobenzoate](/img/structure/B11681546.png)
![2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11681548.png)
![(2Z,5Z)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11681551.png)
![(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11681553.png)


![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681574.png)
![{3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11681580.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B11681586.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2-chlorophenyl)diazenyl]phenol](/img/structure/B11681594.png)

![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11681610.png)
